N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
The synthesis of N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutyl group: This step may involve alkylation reactions using cyclobutyl halides.
Incorporation of the trifluoroethyl group: This can be done through nucleophilic substitution reactions using trifluoroethylating agents.
Final functionalization:
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrido[1,2-a]pyrimidine core.
Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide include other pyrido[1,2-a]pyrimidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The presence of the trifluoroethyl group and the cyclobutyl group in the compound of interest may confer unique properties compared to its analogs.
Properties
IUPAC Name |
N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-10-5-6-13-20-7-12(14(23)21(13)8-10)15(24)22(9-16(17,18)19)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZQWPBHNBSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N(CC(F)(F)F)C3CCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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